4-ethoxybutane-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxybutane-1-sulfonylchloride is a chemical compound widely used in various fields of research and industry. It is a derivative of sulfonyl chloride and possesses unique physical and chemical properties that make it suitable for different applications. The compound is also known by its IUPAC name, 4-ethoxy-1-butanesulfonyl chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybutane-1-sulfonylchloride typically involves the reaction of 4-ethoxybutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-ethoxybutanol+chlorosulfonic acid→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethoxybutane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can also undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-ethoxybutane-1-sulfonylchloride is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is employed in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-ethoxybutane-1-sulfonylchloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybutane-1-sulfonylchloride
- 4-propoxybutane-1-sulfonylchloride
- 4-butoxybutane-1-sulfonylchloride
Uniqueness
4-ethoxybutane-1-sulfonylchloride is unique due to its specific ethoxy group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-ethoxybutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXOAPODBGMUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.